Enhanced Steric Bulk vs. Phenyl Analog: A Defined Molecular Weight Differential for Target Engagement Studies
The molecular weight of 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide is 451.52 g/mol . This represents a substantial increase of 50.06 g/mol (12.5%) over its direct phenylanilino analog (N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide), which has a molecular weight of 401.46 g/mol . This significant mass increase is attributed to the replacement of the phenyl group with a naphthalenyl group, introducing greater steric bulk and potential for enhanced Van der Waals interactions within a binding pocket.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 451.52 g/mol |
| Comparator Or Baseline | N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide (CAS 473802-31-2): 401.46 g/mol |
| Quantified Difference | 50.06 g/mol increase (12.5% greater) |
| Conditions | Computed from molecular formula (C28H25N3O3 vs C24H23N3O3) |
Why This Matters
For researchers probing hydrophobic binding pockets, a 50 g/mol increase in mass corresponds to a quantifiable increase in steric bulk, which can be critical for optimizing target affinity and selectivity in lead optimization campaigns.
